Product packaging for 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1190315-37-7)

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1427056
CAS No.: 1190315-37-7
M. Wt: 146.19 g/mol
InChI Key: FHXHSSKUXMFDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine core is a privileged structure in the development of novel therapeutic agents due to its versatile pharmacological potential. While research on this specific 2,6-dimethyl derivative is ongoing, compounds based on the 1H-pyrrolo[3,2-c]pyridine structure have demonstrated potent biological activities in scientific studies. Notably, this scaffold has been successfully utilized in the design of antitumor agents. Rigid 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines . Furthermore, this heterocyclic system has been identified as a key scaffold in the development of potent and selective inhibitors of protein kinases, such as MPS1 (TTK), a critical target in cancers with chromosomal instability . The structural features of the pyrrolo[3,2-c]pyridine ring system make it a valuable template for exploring interactions with various biological targets. This product is intended for research purposes to further investigate these and other potential applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1427056 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-37-7

Properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHSSKUXMFDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 2-Bromo-5-methylpyridine

A representative and well-documented synthetic sequence is outlined below, adapted from a 2024 study on pyrrolo[3,2-c]pyridine derivatives:

Step Reactants & Conditions Product/Intermediate Notes
1 2-Bromo-5-methylpyridine + m-chloroperbenzoic acid 2-Bromo-5-methylpyridine-1-oxide Oxidation of pyridine nitrogen
2 Compound above + fuming nitric acid in sulfuric acid 2-Bromo-5-methyl-4-nitropyridine-1-oxide Nitration at 4-position
3 Reaction with N,N-dimethylformamide dimethyl acetal in DMF (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Formation of vinyl intermediate
4 Reduction with iron powder and acetic acid at 100 °C 6-Bromo-1H-pyrrolo[3,2-c]pyridine Cyclization and reduction to fused ring
5 Coupling with 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2 in 1,4-dioxane, microwave irradiation at 85 °C 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Copper-mediated arylation
6 Suzuki cross-coupling with substituted phenylboronic acids, Pd(PPh3)4 catalyst, K2CO3, 1,4-dioxane/H2O, microwave at 125 °C 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines Diversification of aryl substituents

This sequence highlights the versatility of the pyrrolo[3,2-c]pyridine core synthesis and functionalization via modern cross-coupling techniques.

Copper(II)-Mediated Direct Oxidative Coupling

An alternative approach involves Cu(II)-mediated oxidative coupling to form 3,3-disubstituted pyrrolo[3,2-c]pyridine derivatives. This method is useful for introducing substituents at the 3-position and can be adapted for methyl groups at other positions:

  • The protocol uses copper chloride (CuCl2) to mediate the direct oxidative coupling of appropriate precursors.
  • This method allows for the synthesis of 1,3-dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, showcasing the potential for late-stage functionalization.

One-Step Conversion from Cyano Precursors to Octahydro Derivatives

A patented method describes an efficient one-step conversion of cyano-substituted intermediates to octahydro-1H-pyrrolo[3,2-c]pyridine derivatives:

Step Description Conditions Notes
1 Alkylation of precursor with haloacetonitrile in presence of base Room temperature Formation of cyano-substituted intermediate
2 Raney nickel catalyzed hydro-reduction, cyclization, reductive amination 16–60 °C Converts cyano group to pyrrolidine ring
3 Acylation of amine intermediate Base present Functional group modification
4 Catalytic hydrogenation Room temperature, 1–3 atm Final reduction to octahydro derivative

This method is notable for mild conditions, operational simplicity, and accessibility of raw materials, producing derivatives useful as drug intermediates.

Comparative Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Oxidation-Nitration-Cyclization (Iron/AcOH) + Cross-Coupling Multi-step, uses bromopyridine precursors, microwave-assisted coupling High regioselectivity, versatile substitution patterns Requires multiple purification steps, moderate reaction times
Cu(II)-Mediated Oxidative Coupling Direct oxidative coupling for 3,3-disubstituted derivatives Efficient late-stage functionalization, fewer steps Limited to specific substitution patterns, requires Cu catalyst
Raney Ni One-Step Cyano to Pyrrolidine Conversion One-step cyano reduction and cyclization to octahydro derivatives Mild conditions, operationally simple, scalable Focused on saturated derivatives, less applicable for aromatic pyrrolo[3,2-c]pyridines

Research Findings and Analytical Data

  • The iron powder/acetic acid reduction step efficiently converts vinyl nitropyridine N-oxides to the pyrrolo[3,2-c]pyridine core with yields typically above 70% after purification.
  • Microwave-assisted Suzuki cross-coupling accelerates arylation reactions, reducing reaction time to under 30 minutes at 125 °C with palladium catalysts.
  • Cu(II)-mediated oxidative coupling yields 1,3-dimethyl-3-aryl derivatives with good selectivity and moderate to high yields, useful for bioactive molecule construction.
  • The patented Raney nickel method achieves cyano group conversion and cyclization in one step, simplifying synthesis of octahydro derivatives, which are valuable intermediates in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,2-c]pyridines .

Scientific Research Applications

Antitumor Activity

The compound has shown significant potential as an antitumor agent. Recent studies have highlighted its effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Colchicine-Binding Site Inhibition : A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their ability to bind to the colchicine site on tubulin. Among these, certain derivatives exhibited IC50 values between 0.12 to 0.21 μM against cancer cell lines such as HeLa and MCF-7, indicating strong antitumor activity .
  • Mechanism of Action : The most potent derivatives were found to disrupt tubulin polymerization and alter microtubule dynamics, which is crucial for cell division and proliferation . This mechanism positions them as promising candidates for further development in cancer therapies.

Inhibition of MPS1 Kinase

Another application of 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is its role as a selective inhibitor of the MPS1 kinase:

  • Selective Inhibition : Compounds derived from this scaffold have demonstrated potent inhibition of MPS1 with an IC50 value as low as 0.025 μM. These compounds stabilize an inactive conformation of MPS1, preventing its activation and subsequent cell proliferation .
  • In Vivo Efficacy : In xenograft models (HCT116 human tumor model), these inhibitors showed dose-dependent effects on tumor growth, further validating their therapeutic potential .

Autoimmune and Inflammatory Diseases

The compound also exhibits promise in treating autoimmune disorders:

  • TLR Inhibition : Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of Toll-like receptors (TLRs), particularly TLR7 and TLR9. This inhibition is beneficial in conditions like systemic lupus erythematosus and rheumatoid arthritis by modulating immune responses .
  • Clinical Implications : The ability to reduce anti-dsDNA IgG levels in treated subjects suggests potential applications in managing autoimmune diseases .

Other Pharmacological Activities

Beyond cancer and autoimmune diseases, this compound has been explored for additional therapeutic effects:

  • Antidiabetic Properties : Some derivatives have shown efficacy in lowering blood glucose levels by enhancing insulin sensitivity in muscle and fat cells . This suggests potential applications in managing diabetes-related conditions.
  • Antimicrobial Activity : Certain derivatives have demonstrated moderate activity against pathogens like Staphylococcus aureus and Candida albicans, indicating a broader spectrum of pharmacological activity .

Summary Table of Applications

Application AreaMechanism/ActivityReferences
Antitumor ActivityInhibition of tubulin polymerization
MPS1 Kinase InhibitionStabilizes inactive MPS1 conformation
Autoimmune DisordersTLR7/9 inhibition; reduces anti-dsDNA IgG levels
Antidiabetic PropertiesEnhances insulin sensitivity
Antimicrobial ActivityModerate activity against specific pathogens

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Methylfuro[3,2-c]pyridine Derivatives

Structural Differences :

  • Core Heteroatom : The furo[3,2-c]pyridine system replaces the pyrrole NH group with an oxygen atom, forming a furan ring fused to pyridine. This substitution alters electronic properties (e.g., increased electronegativity) and coordination behavior.
  • Substituents : The 2-methyl group in furo[3,2-c]pyridine mirrors the 2,6-dimethyl substitution in the target compound but lacks the second methyl group at position 5.

Coordination Chemistry: In copper(II) complexes, 2-methylfuro[3,2-c]pyridine acts as an N-donor ligand via the pyridine nitrogen, forming bonds with Cu–N distances of 2.031–2.046 Å .

Table 1: Key Bond Lengths in Copper Complexes

Compound Cu–N (Å) Cu–O (Å) Geometry Reference
2-Methylfuro[3,2-c]pyridine-Cu 2.031–2.046 1.956–2.833 Distorted square bipyramidal
Benzoato-Cu complexes 2.02–2.10 2.61–2.78 Similar distortion

Biological Relevance :
Furo[3,2-c]pyridine derivatives exhibit antipsychotic activity, attributed to interactions with neurotransmitter receptors . The pyrrolo analog’s NH group may enhance bioavailability or target specificity due to hydrogen-bonding interactions.

Comparison with Methyl 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Structural Differences :

  • Ring Fusion : The pyrrolo[2,3-b]pyridine isomer fuses the pyrrole and pyridine at different positions ([2,3-b] vs. [3,2-c]), altering the electronic distribution and steric profile.
  • Substituents : The 4,6-dichloro and ester groups in the compared compound contrast with the 2,6-dimethyl substitution in the target molecule. Chlorine atoms increase electronegativity and may enhance reactivity in cross-coupling reactions, while methyl groups improve lipophilicity .

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituents LogP (Predicted) Reactivity Notes
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine 2-CH₃, 6-CH₃ ~2.1 (high) Enhanced stability, metal binding
Methyl 4,6-dichloro-pyrrolo[2,3-b]pyridine 4-Cl, 6-Cl, COOCH₃ ~1.8 (moderate) Electrophilic sites for functionalization

Applications : Chlorinated pyrrolopyridines are intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) . The methylated target compound may serve as a precursor for anticancer or anti-inflammatory agents, leveraging its improved membrane permeability.

Biological Activity

2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a complex structure that includes a pyrrole ring fused to a pyridine ring. Its molecular formula is C₉H₈N₂. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition.

Structural Features

The unique structural characteristics of this compound include:

  • Pyrrole and Pyridine Fusion : The fusion of these rings contributes to its biological activity.
  • Methyl Substituents : The presence of methyl groups at the 2 and 6 positions enhances lipophilicity and may influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : It has been identified as an inhibitor of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors of various enzymes involved in cancer pathways, including MPS1, which regulates cell division .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of MPS1 : A study reported that derivatives based on this scaffold demonstrated potent MPS1 inhibition with an IC50 value of 0.025 μM and antiproliferative activity in human colon cancer cell lines (GI50 = 0.55 μM) .
  • Cell Line Efficacy : Various derivatives have been tested against multiple cancer cell lines, including HeLa and A549, showing promising results in reducing cell viability.

Other Biological Activities

In addition to anticancer effects, studies have suggested other potential therapeutic applications:

  • Antidiabetic Properties : Some derivatives have been shown to enhance insulin sensitivity and glucose uptake in adipocytes .
  • Neuroprotective Effects : Certain analogs exhibit neuroprotective properties that could be beneficial for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Target
This compoundMPS1 Inhibition0.025MPS1
Derivative AAntiproliferative0.55Colon Cancer
Derivative BInsulin Sensitivity-Adipocytes
Derivative CNeuroprotection-Neuronal Cells

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • MPS1 Inhibitor Study : In vitro studies demonstrated that a derivative stabilized an inactive conformation of MPS1, leading to reduced cell proliferation in xenograft models.
  • Antidiabetic Activity Investigation : A series of pyrrolo[3,4-c]pyridine derivatives were tested for their ability to lower blood glucose levels in diabetic mouse models. Results indicated significant improvements in glucose uptake without affecting insulin levels.

Q & A

Q. What are the common synthetic routes for 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and its derivatives?

Synthesis typically involves cyclization and functionalization strategies. For example:

  • Cyano-to-pyrrolidine conversion : One-step conversion of cyano groups to rigid pyrrolo[3,2-c]pyridine scaffolds using mild reaction conditions (e.g., acidic cyclization with acetic acid) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl substituents at specific positions .
  • N-substitution : Alkylation or acylation of the pyrrole nitrogen using NaH/MeI or nicotinoyl chloride under inert conditions .

Q. How can spectroscopic techniques confirm the structure of pyrrolo[3,2-c]pyridine derivatives?

  • X-ray crystallography : Resolves bond lengths (e.g., Cu–N = 2.031–2.046 Å in copper(II) complexes) and coordination geometries (distorted square bipyramidal) .
  • NMR spectroscopy : Distinct peaks for aromatic protons (δ 8.5–9.2 ppm for pyridine protons) and NH groups (δ 11–13 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ = 315.1237 for a nicotinamide derivative) .

Q. What in vitro assays evaluate the biological activity of pyrrolo[3,2-c]pyridine derivatives?

  • Antitumor activity : Screening against HeLa, SGC-7901, and MCF-7 cell lines via MTT assays .
  • Enzyme inhibition : IC50 determination against CYP51 using fluorescence-based assays .
  • Receptor binding : Radioligand displacement assays for antipsychotic or antiviral targets .

Advanced Research Questions

Q. How do substituent electronic effects influence bioactivity in antitumor derivatives?

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance cytotoxicity by increasing electrophilicity and binding to tubulin’s colchicine site .
  • Methoxy/aryl groups : Improve pharmacokinetic properties (e.g., 3,4-dimethoxyphenyl derivatives show higher metabolic stability) .
  • Hydrophobic substituents : Facilitate membrane penetration, as seen in derivatives with trifluoromethyl groups .

Q. What strategies optimize copper(II) coordination complexes with pyrrolo[3,2-c]pyridine ligands?

  • Ligand design : Use 2-methylfuro[3,2-c]pyridine for asymmetric chelation, achieving distorted square-bipyramidal geometries .
  • Solvent effects : Methanol or water as co-ligands stabilize Jahn-Teller distortions in Cu(II) complexes .
  • Non-covalent interactions : Leverage π-π stacking (3.44–3.83 Å) and Cl···Cl contacts (3.384 Å) to stabilize crystal packing .

Q. How can molecular dynamics (MD) simulations predict CYP51 inhibition by pyrrolo[3,2-c]pyridine derivatives?

  • Docking studies : Identify key interactions (e.g., hydrogen bonds with heme propionate groups) .
  • Free energy calculations : MM-GBSA estimates binding affinities (ΔG ~ -40 kcal/mol for high-affinity inhibitors) .
  • Residue interaction networks : Highlight hydrophobic contacts with Leu121 and Thr318 in CYP51 .

Q. How to resolve contradictions in crystallographic data for metal complexes?

  • Validation metrics : Check R-factor (<5%) and electron density maps for omitted solvent/ligands .
  • Comparative analysis : Benchmark bond lengths/angles against similar complexes (e.g., BZGPCU10 or XEYTAX) .
  • Temperature factors (B-factors) : High B-factors (>50 Ų) may indicate disorder in axial ligands .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres for sensitive reactions (e.g., Grignard additions) .
  • Data interpretation : Correlate NMR splitting patterns with substituent positions (e.g., J = 3.0 Hz for adjacent pyridine protons) .
  • Crystallographic challenges : Address disorder in methanol/water ligands via SQUEEZE refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.